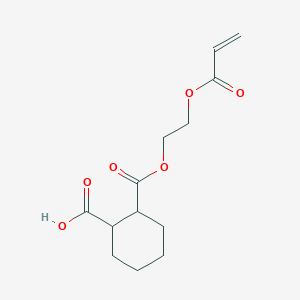
2-Acryloyloxyethyl hexahydrophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acryloyloxyethyl hexahydrophthalate is an acrylic monomer with a pendent carboxylic acid group. This compound is known for forming polymers that can be further crosslinked with epoxy resins or provide more hydrophilic properties for waterborne resins . It is commonly used in adhesives, UV cure coatings, and other applications requiring hydrophilic properties .
Preparation Methods
The synthesis of 2-Acryloyloxyethyl hexahydrophthalate typically involves the esterification of hexahydrophthalic anhydride with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods often involve similar esterification processes but on a larger scale, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Acryloyloxyethyl hexahydrophthalate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form crosslinked networks, especially when combined with other monomers and crosslinkers.
UV Curing: The compound can be UV cured to enhance its hydrophilic properties.
Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and UV initiators. The major products formed from these reactions are crosslinked polymers, hexahydrophthalic acid, and 2-hydroxyethyl acrylate .
Scientific Research Applications
2-Acryloyloxyethyl hexahydrophthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acryloyloxyethyl hexahydrophthalate involves its ability to form crosslinked polymer networks. The pendent carboxylic acid group allows for further crosslinking with epoxy resins, enhancing the mechanical and chemical properties of the resulting polymers . The molecular targets and pathways involved include the esterification and polymerization processes that lead to the formation of hydrophilic and durable polymeric materials .
Comparison with Similar Compounds
2-Acryloyloxyethyl hexahydrophthalate can be compared with similar compounds such as:
2-(Acryloyloxy)ethyl 2-hydroxyethyl phthalate: This compound also contains acrylate and phthalate groups but has different hydrophilic properties and applications.
2-(Acryloyloxy)ethyl trimethylammonium chloride: This compound is used in the synthesis of hydrogels and has different ionic properties compared to this compound.
The uniqueness of this compound lies in its ability to form highly crosslinked and hydrophilic polymers, making it suitable for a wide range of applications in adhesives, coatings, and biomedical devices .
Properties
CAS No. |
57043-35-3 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2,9-10H,1,3-8H2,(H,15,16) |
InChI Key |
UECGJSXCVLTIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



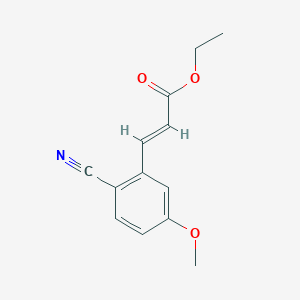
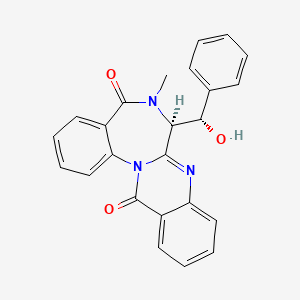
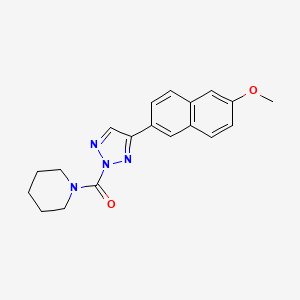
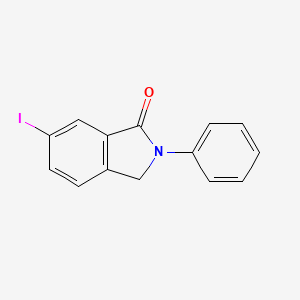
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
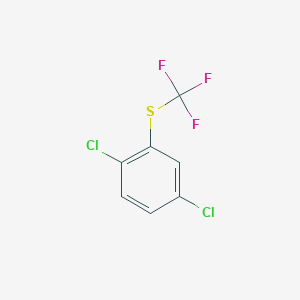
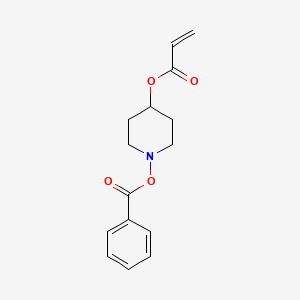
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
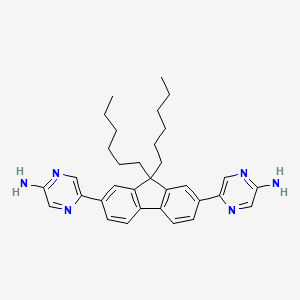
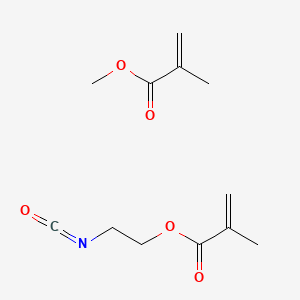
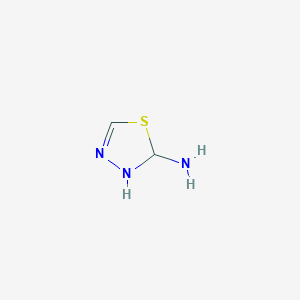
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
